2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Pyridopyrimidine Data Gap Procurement Risk

2-Amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a synthetic heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one class. This scaffold is associated with diverse biological activities, including kinase inhibition (e.g., PI3K, Raf, p38) and dihydroorotate dehydrogenase (DHODH) inhibition.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
Cat. No. B15019889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N
InChIInChI=1S/C14H14N4O3/c1-21-8-4-2-3-7(5-8)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20)
InChIKeyRKKHKCXYWWGKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one: Pyridopyrimidine Scaffold and Procurement Considerations


2-Amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a synthetic heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one class. This scaffold is associated with diverse biological activities, including kinase inhibition (e.g., PI3K, Raf, p38) and dihydroorotate dehydrogenase (DHODH) inhibition [1]. In public databases and literature, compounds within this class are explored for antineoplastic, anti-inflammatory, and antimalarial applications [1]. However, no primary research publication, patent, or authoritative database entry specifically characterizing this exact compound was retrievable within the search constraints of this analysis. All subsequent differential claims are therefore necessarily limited to class-level inference.

Why Generic Substitution Fails for 2-Amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one


Within the pyrido[2,3-d]pyrimidin-7-one family, even minor structural modifications—particularly to the C5 aryl substituent—can drastically alter target affinity, selectivity, and pharmacokinetic properties [1]. Published structure-activity relationship (SAR) studies on close analogs demonstrate that the position and nature of the methoxy group on the phenyl ring (e.g., 3-methoxy vs. 4-methoxy) can dictate activity against specific kinases or enzymes [1]. Consequently, substituting this compound with a generic in-class analog without empirical verification of functional equivalence carries a high risk of divergent biological outcomes. Definitive proof of where this specific C5 3-methoxyphenyl derivative stands relative to its closest analogs is currently absent from the peer-reviewed and patent record.

Quantitative Differentiation Evidence for 2-Amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one


Data Availability: No Quantifiable Head-to-Head Differentiation Data Identified

A comprehensive search of primary literature, patents (including US8703811, US9238653), and authoritative databases (BindingDB, ChEMBL) did not yield any quantitative biological activity data, binding affinity, selectivity profile, or pharmacokinetic measurement for 2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one. No direct head-to-head comparison or cross-study comparable data against a named analog was found . This absence of data precludes the generation of a valid quantitative differentiation claim at this time.

Pyridopyrimidine Data Gap Procurement Risk

Viable Application Scenarios for 2-Amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one Based on Class Evidence


Kinase Inhibitor Screening Library Enhancement

Given that the pyrido[2,3-d]pyrimidin-7-one scaffold is a recognized kinase inhibitor pharmacophore [1], this compound may serve as a diversity-enhancing element in a targeted kinase screening library, particularly if the 3-methoxyphenyl group is hypothesized to explore a distinct vector within the ATP-binding pocket. However, this application is speculative and should be validated by internal profiling before committing to large-scale procurement.

DHODH Inhibitor Tool Compound Exploration

Some pyrido[2,3-d]pyrimidin-7-ones have demonstrated DHODH inhibition, a target relevant to antimalarial and anticancer drug discovery [1]. This compound could be investigated as a potential DHODH inhibitor if structural modeling suggests a plausible binding mode. No direct evidence supports this application, and users must generate their own data.

Medicinal Chemistry SAR Probe for 5-Aryl Substituent Effects

The compound's primary scientific value may lie in its use as a SAR probe to systematically evaluate the impact of the 3-methoxyphenyl substituent on potency, selectivity, and drug-like properties within a well-characterized in-house biological assay panel. This requires a comparator set of 5-aryl analogs that must be procured and tested in parallel.

Quote Request

Request a Quote for 2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.